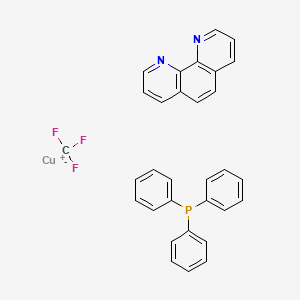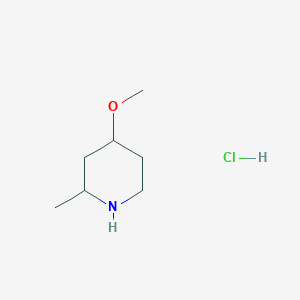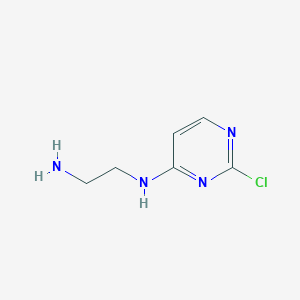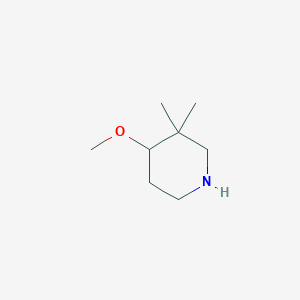![molecular formula C7H7N3S B1433846 4-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine CAS No. 1596350-40-1](/img/structure/B1433846.png)
4-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine
Overview
Description
Mechanism of Action
Target of Action
The primary targets of 4-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine are kinases, specifically the fibroblast growth factor receptors (FGFR) and the epidermal growth factor receptor (EGFR) . These are tyrosine receptor kinases that bind to members of the fibroblast growth factor (FGF) family of proteins and regulate fundamental processes of cell development .
Mode of Action
this compound interacts with its targets by inhibiting their activity. This inhibition is achieved by the compound binding to the kinase receptors, thereby preventing them from performing their normal function . The result is a disruption in the signaling pathways that these kinases are involved in, leading to changes in cellular processes.
Biochemical Pathways
The inhibition of kinase activity by this compound affects several biochemical pathways. These pathways are primarily involved in cell development, proliferation, and differentiation . By inhibiting the activity of kinases, the compound disrupts these pathways, leading to downstream effects that can include the suppression of cancer cell growth .
Pharmacokinetics
It’s worth noting that the compound is an important regulatory starting material in the production of the antiviral drug remdesivir .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell survival in certain mechanisms . By inhibiting the activity of kinases, the compound can disrupt cell signaling pathways, leading to the suppression of cell growth and proliferation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the safety and process optimization of the compound’s synthesis have been studied, which could have implications for its stability and efficacy .
Biochemical Analysis
Biochemical Properties
4-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine plays a crucial role in biochemical reactions, particularly in the inhibition of kinases. Kinases are enzymes that transfer phosphate groups from high-energy donor molecules, such as adenosine triphosphate, to specific substrates. This phosphorylation process is essential for regulating various cellular activities, including cell division, metabolism, and apoptosis. This compound interacts with several kinases, inhibiting their activity and thereby disrupting the signaling pathways that promote cancer cell proliferation .
Cellular Effects
The effects of this compound on cells are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By inhibiting specific kinases, this compound can induce apoptosis in cancer cells, thereby reducing tumor growth. Additionally, it affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and decreased cellular proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of kinases, preventing the phosphorylation of target proteins. This binding interaction inhibits the kinase activity, leading to the disruption of downstream signaling pathways. Furthermore, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins, resulting in changes in cellular behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its activity can diminish due to degradation. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of kinase activity and persistent effects on cellular function. The compound’s efficacy may decrease over time due to metabolic degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits kinase activity and reduces tumor growth without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a significant role in the metabolism of this compound. The metabolic products of this compound can influence metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which affect its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to inhibit kinases. The precise localization of this compound determines its effectiveness in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine typically involves the cyclization of pyrrole derivatives. One common method includes the reaction of pyrrole with chloramine and formamidine acetate under controlled conditions . Another approach involves the use of bromohydrazone intermediates, which undergo cyclization to form the triazine ring . These reactions often require specific catalysts and reagents to proceed efficiently.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using readily available starting materials and scalable reaction conditions. The process may involve the use of continuous flow reactors to ensure consistent product quality and yield . Safety and impurity control are critical aspects of the industrial production process to ensure the compound’s suitability for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
4-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrrole ring .
Scientific Research Applications
4-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound, which shares the core structure but lacks the methylthio group.
4-Aminopyrrolo[2,1-f][1,2,4]triazine: A derivative with an amino group instead of a methylthio group, known for its antiviral activity.
Pyrrolo[2,1-f][1,2,4]triazine-based kinase inhibitors: Compounds that incorporate the triazine scaffold and are used in targeted cancer therapies.
Uniqueness
4-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine is unique due to the presence of the methylthio group, which can influence its chemical reactivity and biological activity. This modification can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
4-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c1-11-7-6-3-2-4-10(6)9-5-8-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVMANGDZUBESL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=NN2C1=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



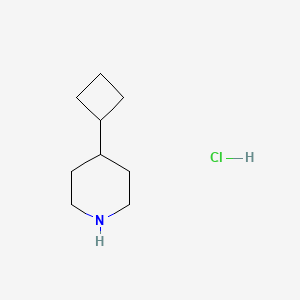
![1,1-Difluorospiro[2.5]octan-6-one](/img/structure/B1433766.png)
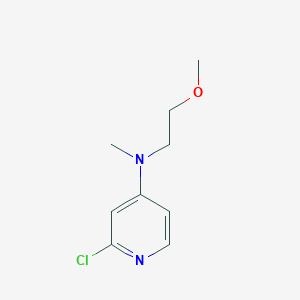
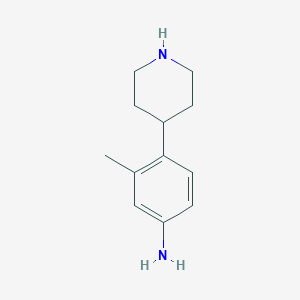

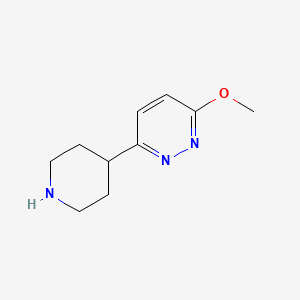
![methyl 5-bromo-1H-benzo[d][1,2,3]triazole-7-carboxylate](/img/structure/B1433775.png)
